molecular formula C10H13ClFNO3 B2682757 Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride CAS No. 69978-78-5

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B2682757
CAS No.: 69978-78-5
M. Wt: 249.67
InChI Key: KFNYVMPIVIJGEM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a fluorine atom and a hydroxyl group on the phenyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting with the preparation of the appropriate starting materials. One common synthetic route is the Friedel-Crafts acylation followed by reduction and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Esterification: This reaction typically involves the use of acyl chlorides and alcohols in the presence of a catalyst like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride can be used as a building block for the synthesis of bioactive molecules. It can also serve as a probe to study biological processes involving phenylalanine derivatives.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The presence of the fluorine atom can influence the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • 3-Fluoro-4-hydroxybenzoic acid

Uniqueness: Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without this substitution.

Properties

IUPAC Name

methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYVMPIVIJGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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